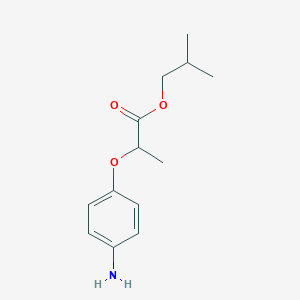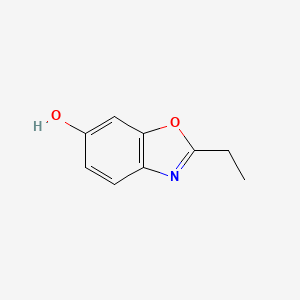
2-Ethyl-1,3-benzoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-benzoxazol-6-ol is a heterocyclic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a hydroxyl group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminophenol with ethyl aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like TTIP and MTAMO are preferred due to their high activity and recyclability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzoxazole derivatives.
Substitution: Halogenated, nitrated, and other substituted benzoxazole compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-1,3-benzoxazol-6-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1,3-benzoxazol-6-ol: Contains a phenyl group at the second position.
2-Chloro-1,3-benzoxazol-6-ol: Substituted with a chlorine atom at the second position.
Uniqueness: 2-Ethyl-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-ethyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3 |
Clave InChI |
TVNFSENZJFDWAK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(O1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


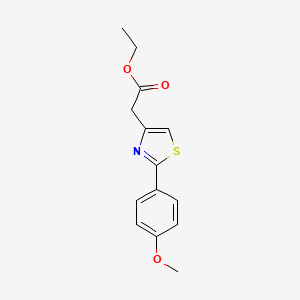
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)

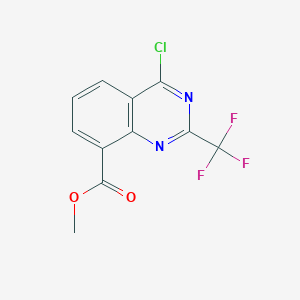
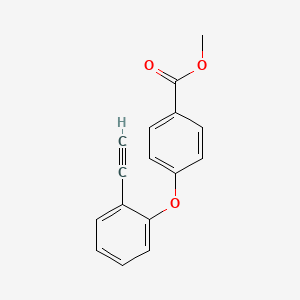
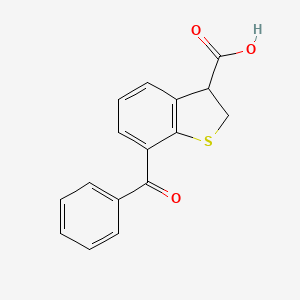


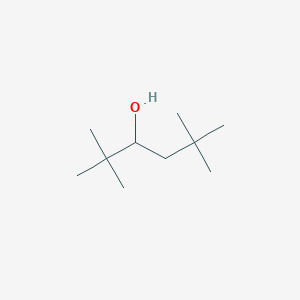
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)

